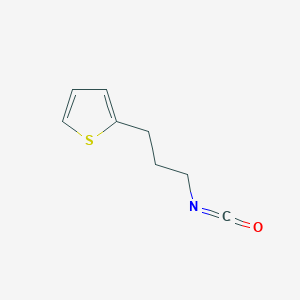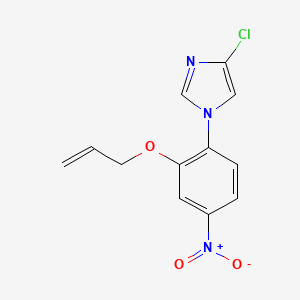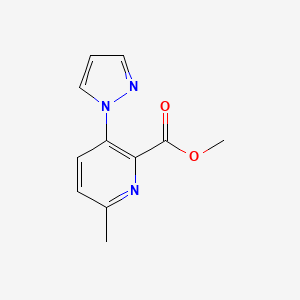
methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate
描述
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate is a heterocyclic compound that features a pyrazole ring attached to a pyridine ring, with a methyl ester group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 1H-pyrazole in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then esterified using methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylic acid.
Reduction: Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.
相似化合物的比较
Similar Compounds
Methyl 6-methyl-3-(1H-imidazol-1-yl)-2-pyridinecarboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Methyl 6-methyl-3-(1H-triazol-1-yl)-2-pyridinecarboxylate: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
Methyl 6-methyl-3-(1H-pyrazol-1-yl)-2-pyridinecarboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole and triazole derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
methyl 6-methyl-3-pyrazol-1-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-8-4-5-9(14-7-3-6-12-14)10(13-8)11(15)16-2/h3-7H,1-2H3 |
InChI 键 |
CCMIZTCSMPXFPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)N2C=CC=N2)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl-](/img/structure/B8596389.png)
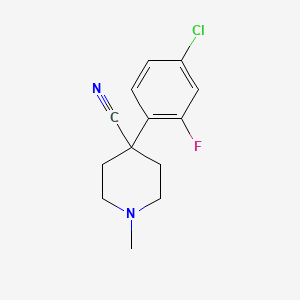
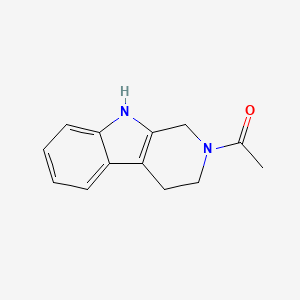
![7-bromo-3-methoxy-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8596404.png)
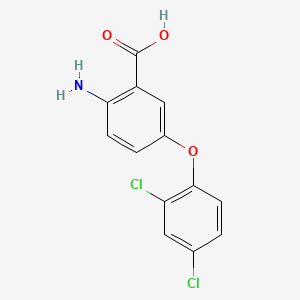
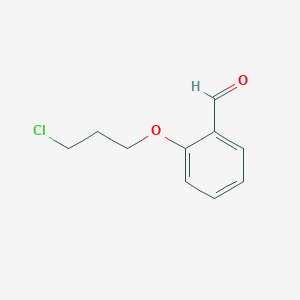
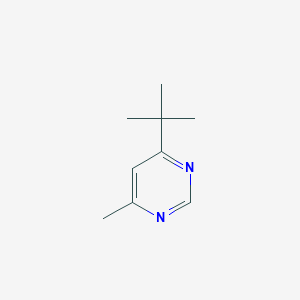
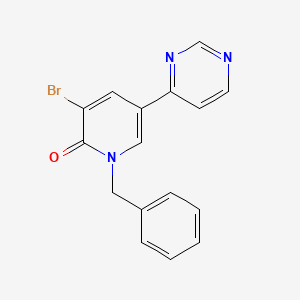
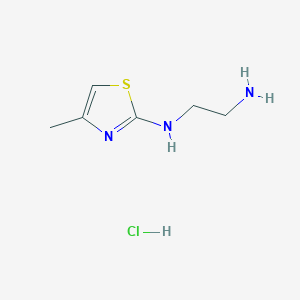
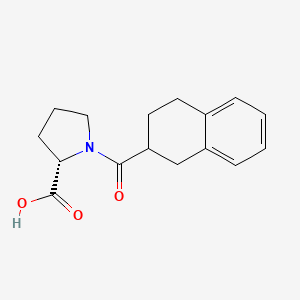
![2-(1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B8596438.png)
